molecular formula C16H16N2O2S B2611978 1-(furan-2-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851803-75-3

1-(furan-2-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2611978
CAS No.: 851803-75-3
M. Wt: 300.38
InChI Key: PPFRZBAPTOIPKP-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic organic compound that features a furan ring, a substituted phenyl group, and an imidazole ring

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

Biology

Medicine

In medicinal chemistry, this compound may be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furan-2-carbonyl intermediate: This can be achieved through the acylation of furan using an appropriate acyl chloride or anhydride.

    Synthesis of the 3-methylphenylmethyl sulfanyl intermediate: This involves the thiolation of a 3-methylbenzyl halide with a suitable thiol reagent.

    Cyclization to form the imidazole ring: The final step involves the condensation of the furan-2-carbonyl intermediate with the 3-methylphenylmethyl sulfanyl intermediate under acidic or basic conditions to form the imidazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The furan ring and the sulfanyl group can be oxidized under appropriate conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols can be used.

Major Products Formed

    Oxidation: Products may include furan-2-carboxylic acid derivatives.

    Reduction: Products may include alcohol derivatives of the original compound.

    Substitution: Products may include various substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-(furan-2-carbonyl)-2-{[(phenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
  • 1-(furan-2-carbonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Uniqueness

The presence of the 3-methylphenyl group in 1-(furan-2-carbonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole may impart unique chemical and biological properties compared to its analogs. This could include differences in reactivity, binding affinity, and overall stability.

Properties

IUPAC Name

furan-2-yl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-12-4-2-5-13(10-12)11-21-16-17-7-8-18(16)15(19)14-6-3-9-20-14/h2-6,9-10H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFRZBAPTOIPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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